1-(3-Hydroxycyclobutyl)pyrrolidin-2-one
Description
1-(3-Hydroxycyclobutyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 3-position. Pyrrolidin-2-one (γ-lactam) scaffolds are widely studied due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability, making them attractive in drug discovery .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-hydroxycyclobutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c10-7-4-6(5-7)9-3-1-2-8(9)11/h6-7,10H,1-5H2 |
InChI Key |
MVZPRRYAQCZICX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Pyrrolidin-2-one Derivatives
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Kinase-Targeting Pyrrolidin-2-one Derivatives
- 1-(3-Aminopropyl)pyrrolidin-2-one (MR26) Target: MST3 kinase inhibitor (EC~50~ = 55 ± 43 nM) . Binding: The aminopropyl group interacts with a water network near the kinase P-loop, enhancing van der Waals interactions compared to analogs lacking this substituent .
- Advantage: Pyridinyl group improves solubility and target engagement in parasitic enzymes.
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
